3-Ethylheptyl 6-methyloctyl phthalate
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Overview
Description
3-Ethylheptyl 6-methyloctyl phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. The molecular formula of this compound is C26H42O4, and it has a molecular weight of 418.60928 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylheptyl 6-methyloctyl phthalate typically involves the esterification of phthalic anhydride with the corresponding alcohols, 3-ethylheptanol and 6-methyloctanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 140-160°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Ethylheptyl 6-methyloctyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of phthalic acid derivatives.
Substitution: The ester group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phthalic acid, 3-ethylheptanol, and 6-methyloctanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Scientific Research Applications
3-Ethylheptyl 6-methyloctyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the study of polymer properties and behaviors.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential impacts on human health, including liver toxicity and insulin resistance.
Industry: Utilized in the production of flexible PVC products, coatings, and adhesives
Mechanism of Action
The mechanism of action of 3-Ethylheptyl 6-methyloctyl phthalate involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can interfere with hormone synthesis, transport, and metabolism, leading to dysregulation of the endocrine system.
Neurological Effects: It can affect neural structures and processes, potentially leading to neurological disorders.
Liver Toxicity: The compound can inhibit liver detoxifying enzymes, leading to liver dysfunction .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DiNP)
- Diisodecyl phthalate (DiDP)
Uniqueness
3-Ethylheptyl 6-methyloctyl phthalate is unique due to its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalates. Its specific combination of 3-ethylheptanol and 6-methyloctanol as alcohol components differentiates it from other commonly used phthalates .
Properties
CAS No. |
85851-80-5 |
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Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-O-(3-ethylheptyl) 1-O-(6-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-8-15-22(7-3)18-20-30-26(28)24-17-12-11-16-23(24)25(27)29-19-13-9-10-14-21(4)6-2/h11-12,16-17,21-22H,5-10,13-15,18-20H2,1-4H3 |
InChI Key |
NYYCJHCPPINKEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC |
Origin of Product |
United States |
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